

A Head-to-Head Comparison of Indole Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 5-Chloro-1H-indole-6-carbonitrile

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against a wide range of kinases. This guide provides a head-to-head comparison of prominent indole derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity of Indole Derivatives

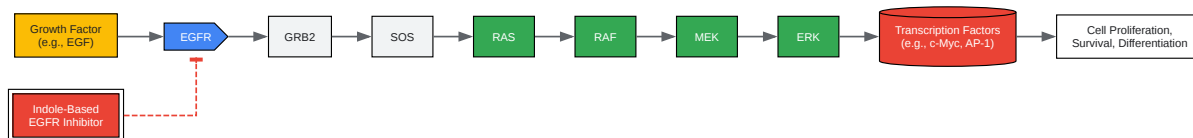
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of selected indole derivatives against various protein kinases. This data has been compiled from multiple studies to provide a comparative overview of their potency and selectivity. Lower IC₅₀ values indicate greater potency.

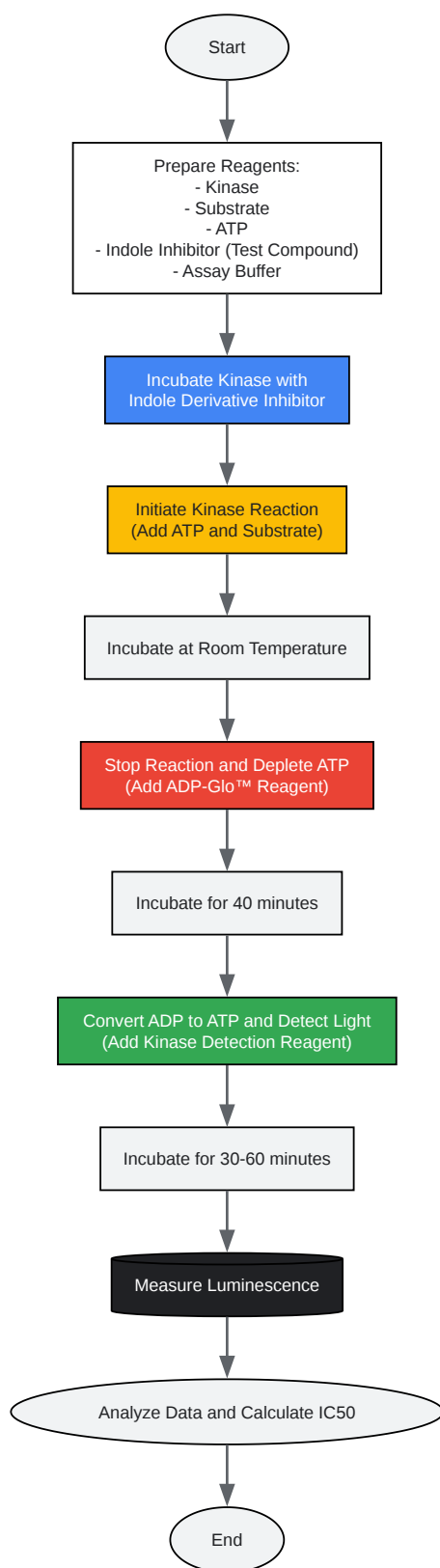
Indole Derivative	Target Kinase(s)	IC50 (nM)	Reference Compound(s)
Compound 5 (PIM Inhibitor)	PIM-1	370	-
PIM-2	410	-	
PIM-3	300	-	
Lestaurtinib (CEP-701)	FLT3	3	Midostaurin
JAK2	0.9	-	Lestaurtinib
TrkA	<20	-	
Midostaurin (PKC412)	FLT3	-	
PKC	-	-	
VEGFR2	-	-	
PDGFR	-	-	
KIT	-	-	
Compound 16 (Dual Inhibitor)	EGFR	1026	Osimertinib
SRC	2	Dasatinib	Dasatinib (93.26%)
Urea Derivatives 6-11	SRC	Strong Inhibition (80.12-89.68%)	
Pexidartinib (PLX3397)	CSF1R	13	-
Amuvatinib (MP470)	c-KIT, PDGFR α , FLT3	-	-
Indirubin and Analogues	CDKs	Potent Inhibition	-
Harmalacidine (HMC)	PTKs-Ras/Raf/ERK Pathway	Cytotoxic against U-937 cells	-

Note: A direct head-to-head comparison of IC50 values for all compounds against all kinases is not always available in a single study. The data presented is a consolidation of findings from various sources. The inhibitory activity of Midostaurin is well-established against multiple kinases, though specific comparative IC50 values against Lestaurtinib in the same study were not detailed in the provided search results.

Mandatory Visualization

Signaling Pathway Diagram





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